molecular formula C9H9FO3 B12993680 3-Fluoro-5-methoxy-4-methylbenzoic acid

3-Fluoro-5-methoxy-4-methylbenzoic acid

Cat. No.: B12993680
M. Wt: 184.16 g/mol
InChI Key: AQPVBDMVGPFGDP-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methoxy-4-methylbenzoic acid typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via methylation of a hydroxyl group using dimethyl sulfate or methyl iodide in the presence of a base. The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound can be converted to 3-Fluoro-5-methoxy-4-methylbenzaldehyde.

    Reduction: The carboxyl group can be reduced to 3-Fluoro-5-methoxy-4-methylbenzyl alcohol.

    Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-methoxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy and methyl groups can modulate its solubility and reactivity.

Comparison with Similar Compounds

3-Fluoro-5-methoxy-4-methylbenzoic acid can be compared with other similar compounds such as:

    3-Fluoro-4-methoxybenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.

    3-Fluoro-5-methylbenzoic acid: Lacks the methoxy group, influencing its solubility and chemical behavior.

    3-Methoxy-4-methylbenzoic acid: Lacks the fluorine atom, which can alter its binding affinity and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of the specific functional groups present in this compound.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-fluoro-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-7(10)3-6(9(11)12)4-8(5)13-2/h3-4H,1-2H3,(H,11,12)

InChI Key

AQPVBDMVGPFGDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OC

Origin of Product

United States

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